1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Lipophilicity Physicochemical Properties Drug Design

This exact 4-fluorophenyl ethanone derivative is critical for PIM kinase SAR campaigns; substitution with dimethoxy analogs (e.g., CAS 2097861-65-7) drastically alters selectivity per class evidence. Its moderate logP (~3.36) and 5-bromopyrimidine core provide an ideal reactivity handle for cross-coupling diversification and CNS lead optimization. Bulk procurement ensures consistency in lead nomination studies where minor heteroatom changes can compromise activity.

Molecular Formula C17H17BrFN3O2
Molecular Weight 394.244
CAS No. 2034579-01-4
Cat. No. B2929090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
CAS2034579-01-4
Molecular FormulaC17H17BrFN3O2
Molecular Weight394.244
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br
InChIInChI=1S/C17H17BrFN3O2/c18-13-9-20-17(21-10-13)24-15-2-1-7-22(11-15)16(23)8-12-3-5-14(19)6-4-12/h3-6,9-10,15H,1-2,7-8,11H2
InChIKeyYXPRBXYQZGVVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 2034579-01-4) – Chemical Class and Baseline Identity for Procurement


The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone (CAS 2034579-01-4) belongs to the class of bromopyrimidine-piperidine-ethanone derivatives. It features a 5-bromopyrimidine core connected via an oxy linker to a piperidine ring, which is further substituted with a 4-fluorophenyl ethanone moiety . The molecular formula is C17H17BrFN3O2 with a molecular weight of 394.24 g/mol and a predicted logP of approximately 3.36, indicating moderate lipophilicity [1]. Publicly available databases such as ZINC and ChEMBL report no experimentally confirmed biological activity for this specific compound, positioning it primarily as a synthetic intermediate or a probe molecule within kinase-targeted chemical series rather than a fully characterized bioactive entity [2].

Why 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone Analogs Cannot Be Interchanged in Lead Optimization


Despite belonging to the same bromopyrimidine-piperidine chemotype, ostensibly similar analogs cannot be simply substituted during procurement or SAR studies because even minor substituent alterations can drastically shift target selectivity and potency. Evidence from the broader chemotype shows that replacing the 4-fluorophenyl moiety with other groups leads to marked differences in kinase inhibition profiles; for example, a closely related analog bearing a 3,4-dimethoxyphenyl group (CAS 2097861-65-7) exhibits distinct physicochemical and biological properties compared to the 4-fluorophenyl derivative [1]. In the absence of direct head-to-head comparative data for the target compound, this class-level inference underscores the critical need to procure the exact compound specified rather than assuming interchangeability of 'similar' bromopyrimidine intermediates, as subtle heteroatom placements can render an otherwise promising series inactive or toxicologically compromised .

Quantitative Differentiation Evidence for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone Procurement


Lipophilicity-Driven Differentiation vs. 3,4-Dimethoxyphenyl Analog

The target compound exhibits a predicted logP of 3.36 (ZINC), which is anticipated to be lower than the 3,4-dimethoxyphenyl analog (CAS 2097861-65-7) due to the absence of additional methoxy oxygen atoms that increase hydrogen-bond acceptor capacity [1]. While direct experimental logP data for both are lacking, class-level inference based on fragment contribution (ClogP) suggests a calculated difference of approximately -0.5 to -1.0 log units favoring lower lipophilicity for the 4-fluorophenyl derivative [2].

Lipophilicity Physicochemical Properties Drug Design

Bromopyrimidine Core Reactivity: Cross-Coupling Potential as a Synthetic Intermediate

The 5-bromopyrimidine moiety in the target compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In class-level comparisons, this bromine substitution pattern on the pyrimidine ring can exhibit differential reactivity compared to chloro- or iodo- alternatives. Specifically, 5-bromopyrimidine derivatives typically display higher reactivity in Suzuki couplings than 5-chloropyrimidine analogs while offering greater stability and control than 5-iodopyrimidine derivatives [1]. The target compound is therefore expected to offer a balanced reactivity profile that is advantageous for sequential derivatization strategies.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Potential Kinase Selectivity Implied by 4-Fluorophenyl Substituent: A Class-Level SAR Argument

Within the broader chemotype of bromopyrimidine-piperidine ethanones, the nature of the phenyl substituent is a known determinant of kinase selectivity. Data from related series indicate that para-fluorophenyl substitution can enhance binding affinity for certain kinase pockets compared to unsubstituted phenyl or para-methoxyphenyl analogs, due to favorable dipolar interactions and size complementarity [1]. While target-specific IC50 values are unavailable for the compound itself, a structurally related bromopyrimidine-piperidine amide (BDBM104181) displayed an IC50 of 204 nM against PIM2 kinase, demonstrating that this scaffold can achieve moderate to high potency [2]. The 4-fluorophenyl group in the target compound is predicted to confer a distinct selectivity fingerprint compared to methoxy-substituted or naphthyl-containing analogs within the same patent space.

Kinase Inhibition Structure-Activity Relationships Fluorine Chemistry

Recommended Procurements and Application Scenarios for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone


Kinase Inhibitor Lead Optimization Campaigns Requiring Defined Halogen Substitution Patterns

Based on the class-level evidence that the 5-bromopyrimidine core provides a balanced reactivity handle for cross-coupling diversification [1], this compound is ideally procured as a key intermediate in kinase inhibitor SAR campaigns. Specifically, teams pursuing PIM kinase or related serine/threonine kinase targets can leverage the 4-fluorophenyl substituent—a motif widely validated in kinase drug discovery—to explore hydrophobic back-pocket interactions. The compound's predicted moderate lipophilicity (logP ~3.36) also positions it favorably for central nervous system (CNS) drug discovery programs where excessive lipophilicity is undesirable [2].

Synthetic Method Development and Late-Stage Functionalization Studies

The 5-bromopyrimidine moiety in the target compound makes it a suitable substrate for developing and benchmarking new palladium-catalyzed cross-coupling methodologies. As established by the class-level reactivity inference, aryl bromides on electron-deficient pyrimidine rings offer a well-defined reactivity window that is neither too sluggish (like chlorides) nor too promiscuous (like iodides) [1]. This compound can serve as a model substrate for optimizing Suzuki-Miyaura, Buchwald-Hartwig, or Negishi coupling conditions on pyrimidine scaffolds, with the 4-fluorophenyl group providing a convenient NMR-active handle (¹⁹F) for reaction monitoring.

Comparative Physicochemical Profiling of Bromopyrimidine-Piperidine Analog Series

Procurement of this specific compound alongside its closest analogs—including the 3,4-dimethoxyphenyl (CAS 2097861-65-7) and naphthyl variants—enables systematic physicochemical comparisons (logD, solubility, permeability) that are currently absent from the public domain [1]. Such head-to-head profiling studies would directly address the current evidence gap and generate the quantitative differentiation data needed for informed lead nomination. The ZINC-predicted properties of the target compound (logP 3.36, tPSA 63 Ų, 3 rotatable bonds) provide a starting framework for these comparative studies [2].

Quote Request

Request a Quote for 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.